PF-04691502

Catalog No.
S548410
CAS No.
1013101-36-4
M.F
C22H27N5O4
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04691502

CAS Number

1013101-36-4

Product Name

PF-04691502

IUPAC Name

2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxy-3-pyridinyl)-4-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26)

InChI Key

XDLYKKIQACFMJG-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO

Synonyms

2-amino-8-(4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido(2,3-d)pyrimidin-7(8H)-one, PF-04691502

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC

The exact mass of the compound PF-04691502 is 425.2063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04691502 (CAS: 1013101-36-4) is a potent, ATP-competitive, orally bioavailable dual inhibitor of all class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR). Unlike standard single-target kinase inhibitors, PF-04691502 binds to human PI3Kα, β, δ, γ, and mTOR with low-nanomolar affinity (Ki = 1.6–16 nM) without exhibiting significant off-target activity against more than 80 other protein kinases [1]. For researchers and procurement teams, this compound serves as a critical benchmark material for in vitro and in vivo studies requiring complete suppression of the PI3K/AKT/mTOR signaling axis, particularly where feedback loop activation or isoform redundancy renders first-generation rapalogs or isoform-specific inhibitors ineffective [2].

Substituting PF-04691502 with cheaper rapalogs (e.g., rapamycin, everolimus) or isoform-specific PI3K inhibitors (e.g., idelalisib) fundamentally compromises experimental integrity in complex signaling models. Rapalogs selectively inhibit mTORC1 but fail to block mTORC2, which frequently triggers a paradoxical feedback loop leading to the hyperphosphorylation and activation of AKT at S473 [1]. Conversely, single-isoform PI3K inhibitors like idelalisib are highly vulnerable to compensatory signaling from uninhibited PI3K isoforms, severely limiting their cytotoxic efficacy in certain microenvironments [1]. PF-04691502 prevents both failure modes by simultaneously inhibiting all class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2), ensuring total pathway shutdown and preventing AKT reactivation [2].

Complete Suppression of AKT Feedback Activation vs. Rapalogs

While mTORC1-specific inhibitors like everolimus induce compensatory hyperphosphorylation of AKT at S473, PF-04691502 completely abrogates this feedback loop. In comparative cellular assays, PF-04691502 reduced phosphorylation of AKT(S473) with an IC50 of 3.8–20 nM, whereas everolimus treatment led to augmented AKT(S473) signaling [1].

Evidence DimensionPhosphorylation of AKT(S473)
Target Compound DataIC50 = 3.8–20 nM
Comparator Or BaselineEverolimus (Induces hyperphosphorylation of AKT S473)
Quantified DifferenceComplete abrogation vs. paradoxical activation
ConditionsPIK3CA-mutant and PTEN-deleted cancer cell lines / CLL cells

Essential for procurement in oncology models where rapalog-induced AKT feedback loops mask true anti-tumor efficacy.

Enhanced Cytotoxicity in B-Cell Malignancies vs. Idelalisib

In primary chronic lymphocytic leukemia (CLL) cells, isoform redundancy limits the efficacy of the PI3Kδ-specific inhibitor idelalisib. Head-to-head viability assays demonstrated that while idelalisib failed to reach an IC50 at concentrations up to 40 μM, PF-04691502 achieved a mean IC50 of 0.96 μM at 24 hours, effectively inducing caspase-dependent apoptosis [1].

Evidence DimensionCell Viability (IC50 at 24h)
Target Compound DataMean IC50 = 0.96 μM
Comparator Or BaselineIdelalisib (IC50 > 40 μM)
Quantified Difference>40-fold increase in cytotoxic potency
ConditionsPrimary CLL cells evaluated via annexin V/PI staining

Justifies the selection of PF-04691502 over clinically approved single-isoform inhibitors for overcoming intrinsic resistance in hematological models.

Assay Reproducibility via Uniform Pan-Class I PI3K Inhibition

PF-04691502 provides uniform, low-nanomolar blockade across all class I PI3K isoforms, preventing the assay variability caused by compensatory signaling in heterogeneous cell populations. Biochemical assays confirm tightly clustered Ki values of 1.8 nM (PI3Kα), 2.1 nM (PI3Kβ), 1.6 nM (PI3Kδ), and 1.9 nM (PI3Kγ) alongside a Ki of 16 nM for mTOR [1].

Evidence DimensionKinase Binding Affinity (Ki)
Target Compound DataKi = 1.6 - 2.1 nM across all four class I PI3K isoforms
Comparator Or BaselineIsoform-specific inhibitors (which exhibit >100-fold variance across isoforms)
Quantified Difference<0.5 nM variance in binding affinity across all class I isoforms
ConditionsCell-free ATP-competitive fluorescence polarization kinase assays

Ensures highly reproducible pathway suppression across diverse tissue types, making it a reliable benchmark standard for broad laboratory workflows.

In Vivo Formulation Compatibility and Oral Bioavailability

Unlike early-generation kinase inhibitors that require complex intravenous formulations, PF-04691502 demonstrates high oral bioavailability. In preclinical workflows, oral dosing of PF-04691502 formulated in a simple 0.5% methylcellulose vehicle at 10 mg/kg/day resulted in persistent pathway inhibition and greater than 72% tumor growth inhibition in xenograft models [1].

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound Data10 mg/kg/day oral dose yields >72% tumor growth inhibition
Comparator Or BaselineIntravenous-only kinase inhibitors (which require complex lipid or solvent formulations)
Quantified DifferenceAchieves high systemic efficacy via standard oral gavage
ConditionsNude mice bearing U87MG or NSCLC xenografts

Significantly simplifies in vivo experimental workflows and reduces the need for specialized formulation reagents during procurement.

In Vivo Oncology Models Requiring Complete PI3K/mTOR Blockade

Selected for xenograft studies where tumor lines exhibit PTEN deletion or PIK3CA mutations, and where first-generation rapalogs fail due to mTORC2-mediated AKT feedback loops [1].

Overcoming Isoform Redundancy in Hematological Malignancies

The targeted compound for investigating B-cell malignancies (such as CLL) where compensatory signaling from uninhibited PI3K isoforms renders single-target inhibitors like idelalisib ineffective [2].

Neuroinflammation and Autophagy Modulation Studies

Procured for advanced in vitro and in vivo models of neurodegeneration to comprehensively suppress the mTOR pathway, leading to a more sustained autophagic response than selective mTORC1 inhibitors [3].

Purity

>97 % (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

425.20630436 Da

Monoisotopic Mass

425.20630436 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4W39NS61KI

Other CAS

1013101-36-4

Dates

Last modified: 08-15-2023
1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity [Erratum to document cited in CA155:552621] By Liu, Kevin K.-C.; Zhu, Jin Jiang; Smith, Graham L.; Yin, Min-Jean; Bailey, Simon; Chen, Jeffrey H.; Hu, Qiyue; Huang, Qinhua; Li, Chunze; Li, Qing J.; et al From ACS Medicinal Chemistry Letters, Ahead of Print.
2. Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes By Bao, Rudi; Lai, Chengjung; Qian, Changgeng From PCT Int. Appl. (2011), WO 2011130628 A1 20111020.
3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity By Liu, Kevin K.-C.; Zhu, Jin Jiang; Smith, Graham L.; Yin, Min-Jean; Bailey, Simon; Chen, Jeffrey H.; Hu, Qiyue; Huang, Qinhua; Li, Chunze; Li, Qing J.; et al From ACS Medicinal Chemistry Letters (2011), 2(11), 809-813.
4. In vivo activity of combined PI3K/mTOR and MEK inhibition in a KrasG12D;Pten deletion mouse model of ovarian cancer By Kinross, Kathryn M.; Brown, Daniel V.; Kleinschmidt, Margarete; Jackson, Susan; Christensen, James; Cullinane, Carleen; Hicks, Rodney J.; Johnstone, Ricky W.; McArthur, Grant A. From Molecular Cancer Therapeutics (2011), 10(8), 1440-1449.
5. Methods and compositions for treating hedgehog-associated cancers By Travaglione, Veronica; Macdougall, John; McGovern, Karen J. From PCT Int. Appl. (2011), WO 2011063309 A1 20110526.
6. Detection of oncogenic mutations as markers of susceptibility of tumors to treatment with inhibitors of HSP90 and associated signaling proteins By Fritz, Christian; Normant, Emmanuel Y.; Paez, Juan Guillermo; West, Kip A. From PCT Int. Appl. (2011), WO 2011060328 A1 20110519.
7. mTOR pathway inhibitors for treating ocular disorders By Nivaggioli, Thierry; Weber, David A.; Dor, Philippe Jm; Reilly, Philip From PCT Int. Appl. (2010), WO 2010129622 A1 20101111.
8. Pyrido[2, 3-d]pyrimidinone compounds as PI3 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of abnormal cell growth By Cheng, Hengmiao; Bhumralkar, Dilip; Dress, Klaus Ruprecht; Hoffman, Jacqui Elizabet; Johnson, Mary Catherine; Kania, Robert Steven; Le, Phuong Thi Quy; Nambu, Michell David; Pairish, Mason Alan; Plewe, Michael Bruno; et al From PCT Int. Appl. (2008), WO 2008032162 A1 20080320.

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